

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

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Compound of Interest

Compound Name:	(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
Cat. No.:	B1461671

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In the landscape of modern drug discovery and materials science, boronic acids are indispensable tools. Their prominence is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.[3]

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a particularly valuable building block within this class of reagents. Its trifunctional nature—featuring a reactive boronic acid group, an electron-withdrawing chloro group, and a methoxycarbonyl ester—provides medicinal chemists with a versatile scaffold to construct novel molecular architectures. The specific substitution pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles in drug candidates. This guide offers a comprehensive overview of the synthesis, characterization, and application of this important synthetic intermediate, grounded in established chemical principles and analytical validation.

Chemical Properties and Specifications

A summary of the key chemical properties for **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is provided below.

Property	Value	Reference
CAS Number	957120-26-2	[4]
Molecular Formula	C ₈ H ₈ BClO ₄	[5]
Molecular Weight	214.41 g/mol	[4]
Appearance	White to off-white solid/powder	[4] [6]
Purity	Typically ≥97%	[7]
IUPAC Name	(3-chloro-5-methoxycarbonylphenyl)boronic acid	[4]

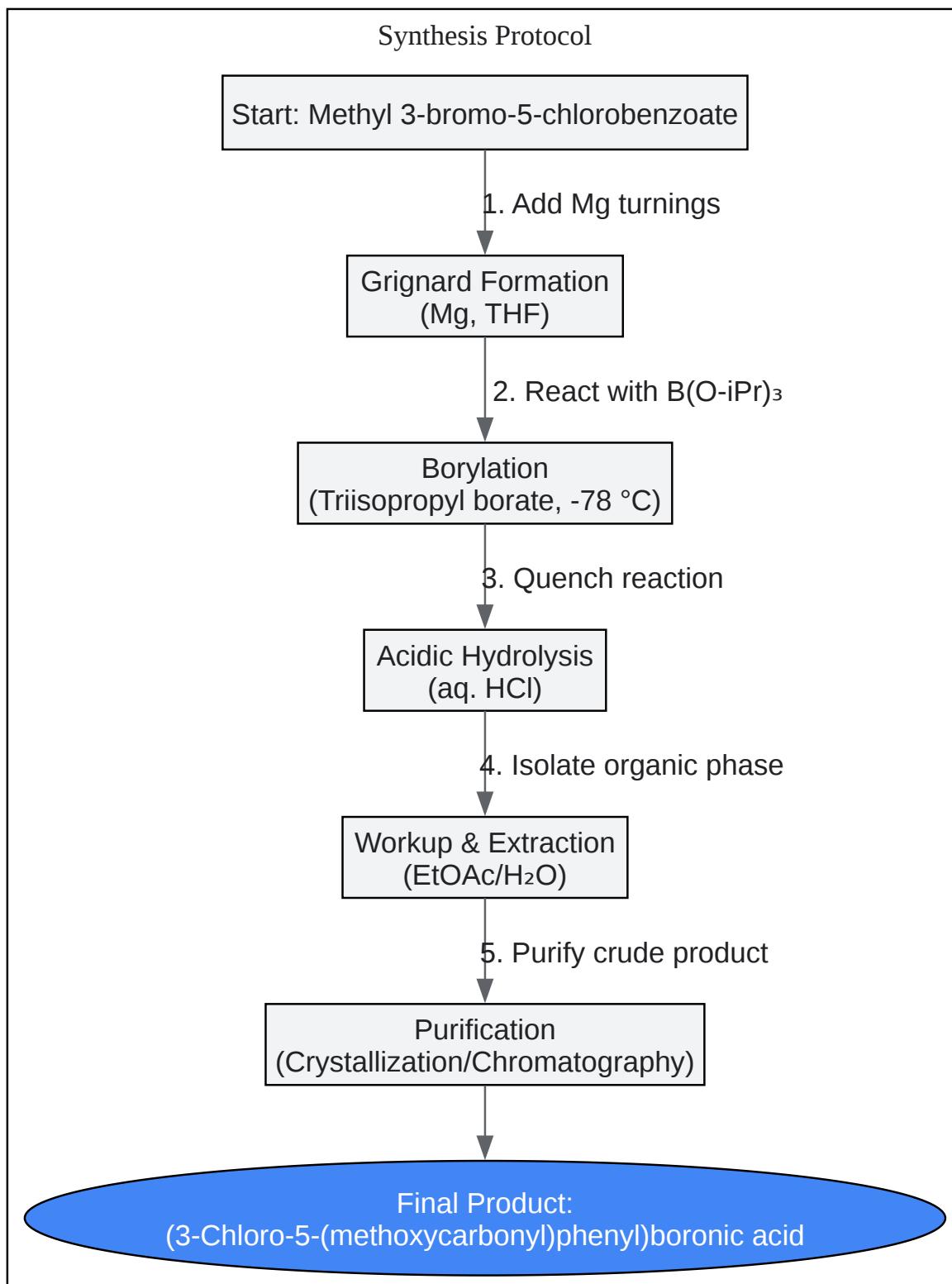
Synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the formation of an organometallic intermediate (typically a Grignard or organolithium reagent) from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis.

The logical starting material for this synthesis is Methyl 3-bromo-5-chlorobenzoate. This precursor contains the required chloro and methoxycarbonyl substituents at the correct positions and a bromo group that can be selectively converted into the boronic acid moiety.

The overall transformation is as follows: Methyl 3-bromo-5-chlorobenzoate → **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**

Synthetic Workflow Diagram

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Caption: Workflow for the synthesis of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**.

Detailed Experimental Protocol

Objective: To synthesize **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** from Methyl 3-bromo-5-chlorobenzoate.

Materials:

- Methyl 3-bromo-5-chlorobenzoate
- Magnesium (Mg) turnings, activated
- Iodine (I₂) crystal (as initiator)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate (B(O-iPr)₃)
- Hydrochloric acid (HCl), 2 M aqueous solution
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Hexanes

Procedure:

- Grignard Reagent Formation:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - In a separate flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous THF.

- Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
- Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours until most of the magnesium has been consumed. Cool the resulting Grignard reagent to room temperature.

• Borylation:

- In a separate flame-dried flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
- Add triisopropyl borate to the cold THF.
- Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula, ensuring the internal temperature remains below -65 °C. The slow addition is crucial to prevent side reactions.^[8]
- After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.

• Hydrolysis and Workup:

- Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl solution. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with water, followed by brine.^[8]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

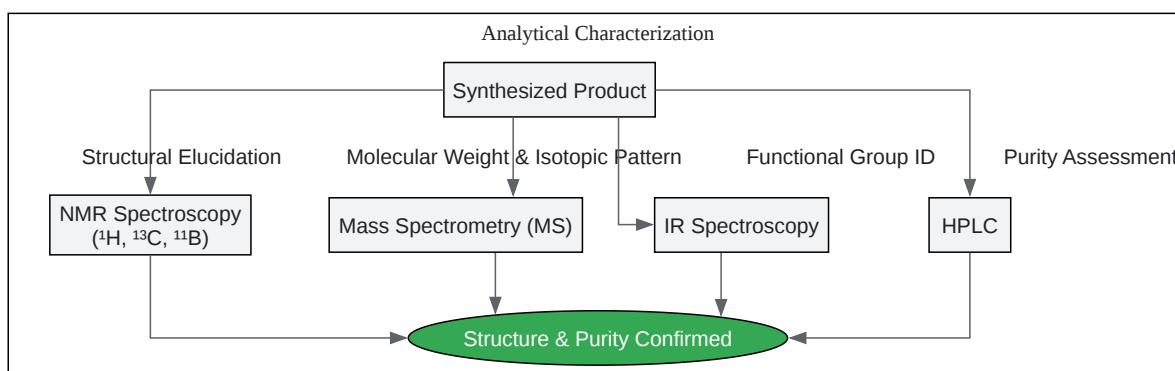
• Purification:

- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes to remove nonpolar impurities. For higher purity, column chromatography on silica gel may be employed.
- Dry the resulting white precipitate under vacuum to yield pure **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step that relies on a suite of analytical techniques.

Characterization Workflow Diagram



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Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data

Technique	Expected Results	Rationale
¹ H NMR	Aromatic protons (3H) appearing as distinct singlets or multiplets between δ 7.5-8.5 ppm. Methyl ester protons (3H) as a sharp singlet around δ 3.9 ppm. Boronic acid protons (2H) as a broad singlet (often exchanges with D ₂ O).	Provides information on the proton environment, confirming the presence of the substituted aromatic ring and the methyl ester.
¹³ C NMR	Signals for the carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm), and the methyl ester carbon (~52 ppm). The carbon attached to boron will show a characteristic broad signal.	Confirms the carbon skeleton of the molecule.
¹¹ B NMR	A single broad peak between δ 25-35 ppm.	This technique is specific for boron and helps confirm the presence and electronic environment of the boronic acid moiety.[9][10]
Mass Spec (EI/ESI)	Molecular ion peak [M] ⁺ . A characteristic [M+2] ⁺ peak with an intensity of approximately one-third of the [M] ⁺ peak.	Confirms the molecular weight (214.41). The M/M+2 isotopic pattern is a definitive signature for the presence of a single chlorine atom.[11]
IR Spectroscopy	Broad O-H stretch (~3200-3500 cm ⁻¹), sharp C=O stretch (~1720 cm ⁻¹), C-O stretch (~1250 cm ⁻¹), and C-Cl stretch (~700-800 cm ⁻¹).	Identifies the key functional groups: hydroxyl (boronic acid), carbonyl (ester), and chloro groups.
HPLC	A single major peak, with purity typically calculated to be >97%.	Quantifies the purity of the final compound.

Applications in Organic Synthesis

The primary application of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is as a versatile coupling partner in Suzuki-Miyaura reactions.^{[1][12]} This reaction allows for the efficient construction of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.

General Suzuki-Miyaura Coupling Scheme:

Where Ar' is the (3-Chloro-5-(methoxycarbonyl)phenyl) moiety.

This capability is invaluable in drug discovery, where it enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. By incorporating the 3-chloro-5-(methoxycarbonyl)phenyl fragment, researchers can introduce specific electronic and steric features into a target molecule to enhance its biological activity or other pharmacological properties.

Safety and Handling

Like many chemical reagents, **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** requires careful handling.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.^[4]
- Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.^{[4][6]}

Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

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